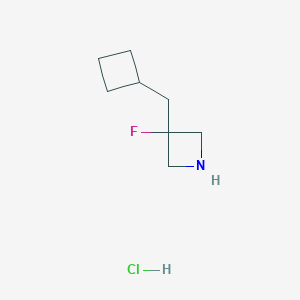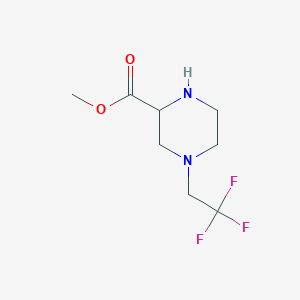
(2-Fluoropentyl)(methyl)amine hydrochloride
Overview
Description
“(2-Fluoropentyl)(methyl)amine hydrochloride” is a chemical compound with the molecular formula C6H15ClFN. It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Chemical Reactions Analysis
Amines, including “(2-Fluoropentyl)(methyl)amine hydrochloride”, can undergo a variety of chemical reactions. For example, they can participate in Michael additions, a type of nucleophilic addition to α,β-unsaturated carbonyl compounds . They can also undergo Hofmann eliminations, a process that involves the elimination of a quaternary ammonium salt to form an alkene .
Scientific Research Applications
Corrosion Mitigation in Refinery Overheads
(2-Fluoropentyl)(methyl)amine hydrochloride: is utilized in the petroleum refining industry to control corrosion in overhead systems . The compound neutralizes hydrogen chloride, which is a byproduct of the hydrolysis of alkaline earth chlorides found in crude oil. This neutralization process is critical as it reduces the risk of acid corrosion, which can be detrimental to refinery infrastructure.
Nuclear Power Plant Maintenance
In nuclear power plants, (2-Fluoropentyl)(methyl)amine hydrochloride plays a role in mitigating corrosion as well . It helps in controlling the formation of aggressive corrosion caused by amine hydrochloride salts in the presence of hydrogen chloride.
Hallucinogenic Research
As a synthetic designer drug, (2-Fluoropentyl)(methyl)amine hydrochloride , also known as 2F-MMA, has hallucinogenic and psychoactive properties. It is used in scientific studies to understand the effects of such substances on the human brain and behavior.
properties
IUPAC Name |
2-fluoro-N-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN.ClH/c1-3-4-6(7)5-8-2;/h6,8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGYIQSHIYEXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropentyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)
![(2-Methyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1484511.png)

![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)
![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)
![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)


![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)